CARM1 Epigenetic Inhibitor Development
This compound is a specifically cited intermediate for synthesizing pyrazole inhibitors of CARM1. A derivative synthesized from this core scaffold has demonstrated exceptional potency against human CARM1 in a biochemical assay [1]. This differentiates it from other benzothiazole isomers (e.g., 2-carboxylic acid) which are more commonly directed toward antibacterial targets like DprE1 [2].
| Evidence Dimension | CARM1 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative exhibits an IC50 of 0.040 nM [1] |
| Comparator Or Baseline | Benzothiazole-2-carboxylic acid derivatives are primarily developed as antitubercular agents with MIC values typically in the micromolar range (e.g., 0.15-0.30 µg/mL against M. tb) [2] |
| Quantified Difference | N/A (Different target profiles; comparison serves to highlight distinct application space rather than direct potency) |
| Conditions | Inhibition of human CARM1 assessed via inhibition of histone H3 methylation in a biochemical assay [1]. |
Why This Matters
The target-specific application space (CARM1 inhibition) for this regioisomer provides a clear rationale for its procurement over other benzothiazole carboxylic acids in epigenetic drug discovery programs.
- [1] BindingDB. (2026). Entry BDBM50346862 / CHEMBL1215658: Affinity Data for human CARM1. View Source
- [2] Mukherjee, A., et al. (2024). Small Peptide Conjugates of Benzothiazole‐2‐Carboxylic Acids Targeting DprE1 Against Tuberculosis. ChemistrySelect, 9(15), e202400604. View Source
